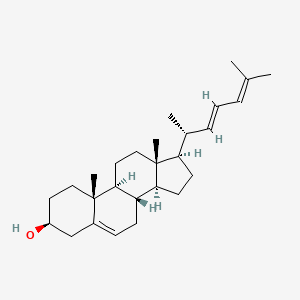

22-Dehydrodesmosterol

Description

Structure

3D Structure

Properties

CAS No. |

23656-66-8 |

|---|---|

Molecular Formula |

C27H42O |

Molecular Weight |

382.6 g/mol |

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R,3E)-6-methylhepta-3,5-dien-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C27H42O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h6-9,19,21-25,28H,10-17H2,1-5H3/b8-6+/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1 |

InChI Key |

NKIFUBKKNVGXKA-OFAYOZIESA-N |

SMILES |

CC(C=CC=C(C)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |

Isomeric SMILES |

C[C@H](/C=C/C=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |

Canonical SMILES |

CC(C=CC=C(C)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |

Synonyms |

22-dehydrodesmosterol cholesta-5,22,24-trien-3-ol |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of 22 Dehydrodesmosterol

Intermediate Role within the Desmosterol (B1670304) (Bloch) Pathway of Cholesterol Synthesis

The Bloch pathway is characterized by the reduction of the C24-C25 double bond in the sterol side chain as the final step in cholesterol formation. nih.govnih.gov Within this sequence, the precursor to desmosterol is 7-dehydrodesmosterol (B141393) (cholesta-5,7,24-trien-3β-ol). nih.gov This compound undergoes a critical reduction to form desmosterol. Desmosterol is therefore the immediate precursor to cholesterol in the Bloch pathway. wikipedia.orgavantiresearch.com The pathway proceeds from zymosterol (B116435), which is converted to 5a-cholesta-7,24-dien-3b-ol, then to 7-dehydrodesmosterol, and subsequently to desmosterol. nih.gov

Enzymatic Conversions Involving 22-Dehydrodesmosterol

Specific enzymes catalyze the sequential modifications of sterol intermediates. The metabolism of sterols like this compound is governed by reductases that modify the double bonds within the sterol ring structure and side chain.

The enzyme 24-dehydrocholesterol reductase, encoded by the DHCR24 gene, plays a crucial role in the terminal steps of cholesterol biosynthesis. medlineplus.govmedlineplus.gov Its primary function in the Bloch pathway is to catalyze the reduction of the C24-C25 double bond in the side chain of desmosterol, thereby converting it into cholesterol. researchgate.netnih.govresearchgate.net This is the final reaction in this pathway. nih.gov Therefore, DHCR24 acts downstream of desmosterol, not in its formation. A deficiency in DHCR24 activity leads to an accumulation of desmosterol, a condition known as desmosterolosis. nih.govmedlineplus.govresearchgate.net The enzyme is also involved in the Kandutsch-Russell pathway, where it can reduce the C24 double bond of lanosterol (B1674476) to form 24,25-dihydrolanosterol. medlineplus.govmedlineplus.gov

Interplay Between Bloch and Kandutsch-Russell Pathways in the Context of this compound Metabolism

The Bloch and Kandutsch-Russell pathways are not entirely independent but represent two branches of a larger metabolic network. nih.govnih.gov They are distinguished by the timing of the reduction of the side-chain double bond at C24. nih.gov In the Bloch pathway, this reduction is the last step, whereas in the Kandutsch-Russell pathway, it occurs early, starting with lanosterol being converted to dihydrolanosterol. nih.gov

Research using stable isotope labeling in mice has revealed significant tissue-specific preferences for these pathways. nih.govnih.gov Tissues with high rates of cholesterol synthesis, such as the testes and adrenal glands, almost exclusively use the canonical Bloch pathway. nih.gov Conversely, other tissues like the skin and brain predominantly use a hybrid pathway, termed the modified Kandutsch-Russell (MK-R) pathway. nih.govnih.gov No tissues examined were found to use the Kandutsch-Russell pathway in its originally proposed form. nih.gov

| Tissue | Predominant Pathway | Proportional Flux (Bloch Pathway) |

|---|---|---|

| Testes | Bloch | 97% |

| Adrenal Gland | Bloch | High (Exclusive) |

| Liver | Mixed | Variable |

| Brain | Modified Kandutsch-Russell (MK-R) | Low |

| Skin | Modified Kandutsch-Russell (MK-R) | Low |

| Preputial Gland | Modified Kandutsch-Russell (MK-R) | 8% |

The two pathways are interlinked, allowing for metabolic flexibility. The expression level of DHCR24 appears to be a key factor influencing the flux through each branch. nih.govnih.gov Overexpression of DHCR24 enhances the use of the modified Kandutsch-Russell pathway by promoting the reduction of the C24 double bond in early intermediates. nih.gov Conversely, conditions of sterol depletion tend to increase the metabolic flux through the Bloch pathway. nih.govnih.gov Crossover from the Bloch to the Kandutsch-Russell pathway can occur at various points. For instance, intermediates after the formation of zymosterol can be shunted into the MK-R pathway, leading to the synthesis of 7-dehydrocholesterol (B119134) instead of desmosterol. nih.gov This intricate regulation allows cells to produce a variety of sterol intermediates that may have biological functions independent of cholesterol. nih.govbohrium.com

| Enzyme | Gene | Pathway | Substrate(s) | Product(s) |

|---|---|---|---|---|

| 7-Dehydrocholesterol Reductase | DHCR7 | Bloch | 7-Dehydrodesmosterol | Desmosterol |

| 7-Dehydrocholesterol Reductase | DHCR7 | Kandutsch-Russell | 7-Dehydrocholesterol | Cholesterol |

| 24-Dehydrocholesterol Reductase | DHCR24 | Bloch | Desmosterol | Cholesterol |

| 24-Dehydrocholesterol Reductase | DHCR24 | Kandutsch-Russell | Lanosterol | 24,25-Dihydrolanosterol |

Regulation of 22 Dehydrodesmosterol Biosynthesis and Metabolism

Enzymatic Regulation of Sterol Reductases (DHCR24, DHCR7) Involved in 22-Dehydrodesmosterol Metabolism

The metabolism of sterol intermediates, including the pathway involving this compound, is critically dependent on the activity of two key enzymes: 24-dehydrocholesterol reductase (DHCR24) and 7-dehydrocholesterol (B119134) reductase (DHCR7). These enzymes catalyze the final steps in the two main branches of cholesterol synthesis, the Bloch and Kandutsch-Russell pathways, respectively. nih.govnih.govmdpi.com

DHCR24 is responsible for reducing the C24-C25 double bond in the sterol side chain. It can act on various substrates, including desmosterol (B1670304), to produce cholesterol. mdpi.comresearchgate.net This enzyme serves as a bridge between the Bloch and Kandutsch-Russell pathways. nih.govresearchgate.net DHCR7, on the other hand, catalyzes the reduction of the C7-C8 double bond in the sterol ring of 7-dehydrocholesterol (7-DHC) to form cholesterol. nih.govwashington.edugenecards.org It can also metabolize 7-dehydrodesmosterol (B141393) to desmosterol. genecards.org

Research has revealed a physical and functional interaction between DHCR24 and DHCR7. nih.govresearchgate.net They have been shown to co-immunoprecipitate, suggesting they can form a complex. nih.govresearchgate.net This interaction appears to be functionally significant, as the knockdown of DHCR24 has been observed to decrease DHCR7 activity, while overexpression of a functional DHCR24 enhances DHCR7 activity. nih.gov This suggests a coordinated regulation of the terminal steps of cholesterol biosynthesis and has led to the proposal of a cholesterol "metabolon," where enzymes in the pathway interact for efficient substrate channeling. nih.govresearchgate.net

Table 1: Key Sterol Reductases in Cholesterol Biosynthesis

| Enzyme | Gene | Function | Pathway |

|---|---|---|---|

| 24-dehydrocholesterol reductase | DHCR24 | Reduces the C24-C25 double bond in the sterol side chain. | Bloch Pathway |

| 7-dehydrocholesterol reductase | DHCR7 | Reduces the C7-C8 double bond in the sterol ring. | Kandutsch-Russell Pathway |

Transcriptional Control Mechanisms Governing Pathway Enzyme Expression

The expression of genes encoding enzymes in the cholesterol biosynthesis pathway, including DHCR24 and DHCR7, is primarily controlled at the transcriptional level. This regulation ensures that the synthesis of these enzymes is responsive to the cellular sterol status.

The master transcriptional regulators of cholesterol synthesis are the Sterol-Regulatory Element Binding Proteins (SREBPs), with SREBP-2 being the predominant isoform dedicated to cholesterol metabolism. nih.govfrontiersin.orgfrontiersin.org SREBPs are transcription factors that belong to the basic helix-loop-helix leucine (B10760876) zipper family. nih.govfrontiersin.org

When cellular sterol levels are low, the SREBP-2 precursor, which is anchored in the endoplasmic reticulum (ER) membrane in a complex with SREBP-cleavage activating protein (SCAP), is transported to the Golgi apparatus. researchgate.netfrontiersin.orgnih.govlibretexts.org In the Golgi, SREBP-2 undergoes a two-step proteolytic cleavage by Site-1 Protease (S1P) and Site-2 Protease (S2P). researchgate.netfrontiersin.orgresearchgate.net This cleavage releases the N-terminal domain of SREBP-2, which then translocates to the nucleus. researchgate.netfrontiersin.orgresearchgate.net

In the nucleus, the mature SREBP-2 binds to specific DNA sequences called sterol regulatory elements (SREs) located in the promoter regions of its target genes. nih.govlibretexts.orgscbt.com This binding activates the transcription of a suite of genes involved in cholesterol biosynthesis, including HMGCR, DHCR7, and DHCR24, as well as the gene for the LDL receptor (LDLR) to increase cholesterol uptake. nih.govfrontiersin.orgmdpi.com

Conversely, when cellular cholesterol levels are high, cholesterol binds to SCAP, causing a conformational change that retains the SREBP-2/SCAP complex in the ER, preventing its processing and subsequent gene activation. nih.govlibretexts.orgnih.gov This negative feedback mechanism ensures tight control over cholesterol production. mdpi.comnih.gov

Post-Translational Modifications and Enzyme Stability

In addition to transcriptional control, the activity and stability of cholesterol biosynthesis enzymes are regulated by post-translational modifications (PTMs). These modifications provide a rapid mechanism to modulate enzyme function in response to changing cellular conditions.

The most common PTMs for cholesterol synthesis enzymes are ubiquitination and phosphorylation. nih.govsemanticscholar.org While the protein levels of DHCR24 appear to be relatively stable and not significantly affected by sterol levels, DHCR7 protein levels are decreased in the presence of sterols. washington.edunih.govsemanticscholar.org This suggests that DHCR7 is subject to sterol-induced degradation.

Phosphorylation has been identified as a key regulatory mechanism for both DHCR7 and DHCR24. nih.govsemanticscholar.org These modifications can alter the catalytic activity of the enzymes, thereby influencing the rate of cholesterol synthesis without necessarily changing the protein levels. nih.govsemanticscholar.org For instance, the activity of DHCR24 is known to be regulated by phosphorylation and signaling pathways. semanticscholar.org

Table 2: Post-Translational Regulation of DHCR7 and DHCR24

| Enzyme | Regulation by Sterols | Key Post-Translational Modifications |

|---|---|---|

| DHCR7 | Protein levels decrease | Phosphorylation, Ubiquitination |

| DHCR24 | Protein levels are stable | Phosphorylation |

Cellular Feedback and Feedforward Regulatory Loops in Sterol Homeostasis

The maintenance of sterol homeostasis involves a complex interplay of feedback and feedforward regulatory loops.

The primary feedback mechanism is mediated by SREBP-2, where high levels of cholesterol inhibit the processing of SREBP-2, leading to reduced transcription of cholesterogenic genes. nih.govlibretexts.org This negative feedback loop is a cornerstone of cellular cholesterol regulation. mdpi.comnih.govnih.gov Additionally, some intermediates of the cholesterol synthesis pathway can also exert feedback control. For example, lanosterol (B1674476) and its derivatives can regulate the degradation of HMG-CoA reductase, another key rate-limiting enzyme in the pathway. rug.nlelifesciences.org

Feedforward regulation also plays a role in fine-tuning cholesterol synthesis. A notable example is the feedforward transcriptional regulation of the SREBP-2 gene itself. rug.nljci.org The promoter of the SREBP-2 gene contains an SRE, meaning that the active form of SREBP-2 can upregulate its own transcription. rug.nljci.orgahajournals.org This creates a positive feedback loop that can amplify the response to low sterol levels. Another instance of feedforward regulation involves squalene (B77637), the substrate for squalene monooxygenase. Squalene can bind to and stabilize this enzyme, thereby increasing its capacity to handle a sudden influx of substrate. pnas.org These feedforward mechanisms help the cell to respond efficiently to metabolic demands.

Biological and Cellular Functions of 22 Dehydrodesmosterol in Preclinical Research

Contribution to Cellular Lipid Homeostasis and Membrane Microdomain Organization

22-Dehydrodesmosterol, a key intermediate in the Bloch pathway of cholesterol biosynthesis, plays a significant role in maintaining cellular lipid balance. Its conversion to desmosterol (B1670304) and subsequently to cholesterol is a critical step in ensuring adequate levels of cholesterol, a vital component for numerous cellular functions. Dysregulation of this pathway and the accumulation of sterol intermediates can disrupt lipid homeostasis, which has been implicated in various diseases. nih.gov

Sterols, including intermediates like this compound, are fundamental to the structure and function of cellular membranes. nih.gov They influence membrane fluidity and are integral to the formation of specialized membrane microdomains, often referred to as lipid rafts. nih.govmdpi.com These microdomains are dynamic assemblies of lipids and proteins that serve as platforms for various cellular processes, including signal transduction. nih.govresearchgate.net The specific composition of sterols within these microdomains can modulate their physical properties and the function of the proteins they house. mdpi.com While the direct role of this compound in membrane microdomain organization is an area of ongoing investigation, its structural similarity to cholesterol suggests it could influence the formation and stability of these domains, thereby affecting cellular signaling and other membrane-dependent events.

Modulation of Intracellular Signaling Pathways by Sterol Intermediates

Sterol intermediates, including those in the cholesterol biosynthesis pathway, are not merely passive precursors but can actively modulate various intracellular signaling pathways. nih.govnih.gov Their levels within the cell can influence a range of cellular responses, from stress adaptation to fundamental decisions about cell fate. nih.govresearchgate.net

Investigations into Oxidative Stress Response Mechanisms

Preclinical studies have begun to explore the connection between sterol intermediates and cellular responses to oxidative stress. nih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these harmful molecules. mdpi.com The accumulation of certain sterol intermediates has been linked to the modulation of genes involved in oxidative processes. nih.gov For instance, research on desmosterol, a downstream product of this compound, has shown that it can lead to a decrease in cellular ROS levels. nih.gov While direct evidence for this compound is still emerging, the broader context of the pathway suggests that fluctuations in its concentration could impact the cellular redox state and the activation of oxidative stress response pathways. core.ac.uk

Studies on Apoptotic Pathway Modulation

Apoptosis, or programmed cell death, is a tightly regulated process essential for tissue homeostasis. frontiersin.orgmdpi.com Intracellular signaling pathways governing apoptosis can be influenced by the cellular lipid environment. nih.govmdpi.com Research indicates that the accumulation of specific sterol intermediates may have an impact on apoptotic processes. nih.gov Studies using knockout cell lines for enzymes in the cholesterol synthesis pathway have shown that the buildup of certain sterols can promote apoptosis. nih.gov For example, the accumulation of sterols downstream of zymosterol (B116435), which would include this compound, has been suggested to have potential toxic effects that could lead to apoptosis. nih.gov This highlights the importance of tightly regulating the levels of these intermediates to prevent unwanted cell death.

Influence on Cell Cycle Progression and Proliferation in In Vitro Models

The progression of the cell cycle, the series of events leading to cell division and proliferation, is intricately linked to cellular metabolism, including lipid synthesis. amegroups.orgresearchgate.net Preclinical research using in vitro models has demonstrated that sterol intermediates can influence cell cycle progression and proliferation rates. nih.gov Studies on knockout cell lines for enzymes in the cholesterol biosynthesis pathway have revealed that the accumulation of certain sterols can slow down cell growth and alter the distribution of cells in different phases of the cell cycle. nih.gov Specifically, the accumulation of desmosterol and other downstream sterols has been associated with a higher percentage of cells in the G0/G1 phase and a lower percentage in the S phase, indicating a delay in cell cycle progression. nih.gov This suggests that this compound, as a precursor to these sterols, could indirectly influence these fundamental cellular processes.

Role in Cellular Differentiation Processes in Research Settings

Cellular differentiation is the process by which a less specialized cell becomes a more specialized cell type. cusabio.com This process is fundamental for the development and maintenance of multicellular organisms. Emerging research suggests a potential role for sterol intermediates in influencing cellular differentiation. unideb.hu While direct studies on this compound are limited, the broader context of cholesterol metabolism indicates its importance in developmental processes. unideb.hu The ability to direct the differentiation of stem cells into specific lineages is a major goal in regenerative medicine, and small molecules that influence key cellular pathways are of great interest. nih.govnih.gov Given the impact of sterol intermediates on other fundamental cellular processes, their potential role in modulating differentiation warrants further investigation.

Implications in Specific Cell and Tissue Type Research

The metabolism of sterols, including the flux through different biosynthetic pathways, can vary significantly between different cell and tissue types. elifesciences.orgnih.gov This tissue-specific regulation highlights the diverse roles that sterol intermediates like this compound may play in the physiology of different organs. elifesciences.orgnih.gov For instance, studies have shown that the Bloch pathway, which involves this compound, is the predominant pathway for cholesterol synthesis in steroidogenic cells and testes. elifesciences.orgnih.gov In contrast, other tissues like the skin and brain may utilize a modified version of the Kandutsch-Russell pathway. elifesciences.orgelifesciences.org

This differential pathway usage suggests that the biological functions and importance of this compound could be particularly pronounced in certain tissues. For example, in the testes, a significant portion of a precursor to this compound is diverted from the main cholesterol synthesis pathway, suggesting it may be used to produce other important, yet unidentified, sterols. elifesciences.org Furthermore, research in different cell lines, such as human embryonic kidney (HEK-293) cells and fibroblasts, has shown that the crossover between the Bloch and Kandutsch-Russell pathways can occur at different points, further emphasizing the cell-type-specific nature of sterol metabolism. elifesciences.orgnih.gov

Neuronal Development and Function Studies in Model Systems

The brain, being the most cholesterol-rich organ, relies heavily on its own de novo synthesis of cholesterol, as the blood-brain barrier restricts the entry of cholesterol from the periphery. researchgate.net This local synthesis is critical for numerous aspects of neuronal development and function, including synaptogenesis, axonal guidance, and myelination. researchgate.net Preclinical studies using various model systems have highlighted the significance of the cholesterol biosynthetic pathway, where this compound is an intermediate, in these processes.

In the developing brain, there is a preference for the cholesterol synthesis pathway that proceeds via 7-dehydrodesmosterol (B141393). nih.govtudublin.ie Disruption of the enzyme 24-dehydrocholesterol reductase (DHCR24), which acts downstream of this compound's metabolic product (desmosterol), leads to a condition known as desmosterolosis. Mouse models of desmosterolosis, with mutated Dhcr24, exhibit significant neurological abnormalities. nih.gov These models show a dramatic accumulation of desmosterol in the brain, which almost entirely replaces cholesterol. nih.gov This alteration in sterol composition is associated with complex changes in the expression of genes related to lipids, sterols, and synaptic plasticity. nih.gov Furthermore, cultured neurons from these mice display increased arborization, a finding also observed in the brains of the knockout mice, indicating a direct impact on neuronal morphology. nih.gov

Myelination, the formation of the lipid-rich myelin sheath around axons, is essential for rapid nerve impulse conduction. nih.gov This process is critically dependent on a substantial supply of lipids, particularly cholesterol. frontiersin.org Studies have shown that cholesterol synthesis is a rate-limiting step in myelin formation. researchgate.net While direct studies on this compound's role in myelination are limited, its position as a precursor to desmosterol and ultimately cholesterol underscores its importance. Any disruption in its metabolic pathway could logically impact the availability of cholesterol for myelin production. Animal models of demyelinating diseases are being used to explore therapeutic strategies aimed at promoting remyelination, and understanding the role of cholesterol precursors like this compound could open new avenues for intervention. nih.govoatext.com

Table 1: Findings on the Role of the this compound Pathway in Neuronal Development

| Model System | Key Findings | Implication for Neuronal Function | Reference |

| Dhcr24 Knockout Mice | Almost complete replacement of brain cholesterol with desmosterol; altered gene expression for lipids and synaptic plasticity; increased neuronal arborization. | Disruption of the cholesterol synthesis pathway downstream of this compound profoundly impacts brain development and neuronal morphology. | nih.gov |

| General Neurological Studies | The brain relies on its own cholesterol synthesis for myelination, synaptogenesis, and axonal guidance. | The metabolic pathway involving this compound is crucial for providing the necessary building blocks for a functional nervous system. | researchgate.net |

| Demyelination Models | Research is ongoing to understand how to promote remyelination, a process highly dependent on lipid synthesis. | Intermediates in the cholesterol pathway, including this compound, are potential targets for therapies aimed at repairing myelin. | nih.govoatext.com |

Hepatic Metabolism and Steatosis Research

Non-alcoholic fatty liver disease (NAFLD) is characterized by the accumulation of fat in the liver and is closely linked to metabolic syndrome. nih.govmdpi.commdpi.com The pathogenesis of NAFLD involves complex interactions between lipid uptake, de novo lipogenesis, fatty acid oxidation, and lipid export. nih.gov Preclinical animal models are instrumental in dissecting the molecular pathways that contribute to hepatic steatosis. nih.govnih.govresearchgate.net

The role of specific cholesterol precursors in hepatic lipid metabolism is an emerging area of research. While the direct impact of this compound on hepatic steatosis has not been extensively studied in preclinical models, research into related compounds and pathways provides some clues. For instance, studies have shown that desmosterol, a downstream metabolite, does not activate the Liver X Receptor (LXR) in hepatocytes, which is in contrast to its action in macrophages. This suggests a cell-type-specific role for these sterols in regulating lipid metabolism.

Recent research has indicated a potential link between inflammatory signaling and the cholesterol biosynthesis pathway in the liver. A study on a mouse model of alcohol-induced hepatocellular carcinoma, which shares some pathological features with NAFLD like steatosis, found that signaling through the IL-17 receptor was associated with suppressed production of desmosterol and cholestanol (B8816890) in the liver. neurosci.cn This suggests that inflammatory conditions in the liver can modulate the levels of cholesterol precursors, which could in turn affect hepatic lipid homeostasis.

Table 2: Preclinical Research on Cholesterol Precursors and Hepatic Metabolism

| Model System | Research Focus | Key Findings | Reference |

| Mouse model of alcohol-induced liver disease | Impact of IL-17 signaling on hepatic sterols. | IL-17 receptor signaling suppressed the production of desmosterol and cholestanol, linking inflammation to the cholesterol synthesis pathway. | neurosci.cn |

| Various NAFLD animal models | Pathogenesis of hepatic steatosis. | High-fat and high-cholesterol diets induce steatosis and inflammation. Excess free cholesterol is a key driver of liver inflammation. | nih.govnih.gov |

Macrophage Biology, Inflammasome Activation, and Inflammatory Responses in Preclinical Models

Macrophages are key players in the innate immune system and are central to the inflammatory processes associated with various diseases, including atherosclerosis. nih.gov The accumulation of cholesterol-laden macrophages, or foam cells, in the artery wall is a hallmark of atherosclerosis. mdpi.com Preclinical research has revealed a critical role for the metabolic pathway involving this compound in regulating macrophage inflammatory responses.

Studies using a transgenic mouse model that overexpresses DHCR24 specifically in myeloid cells have been particularly insightful. nih.gov This overexpression leads to a depletion of desmosterol, the product of the metabolic step immediately following this compound's pathway, by accelerating its conversion to cholesterol. nih.gov The resulting desmosterol deficiency in macrophages was found to promote vascular inflammation and the progression of atherosclerosis. nih.gov

A key mechanism underlying this pro-inflammatory effect is the enhanced activation of the NLR family pyrin domain containing 3 (NLRP3) inflammasome. nih.gov The depletion of desmosterol in macrophages leads to impaired activation of the Liver X Receptor (LXR), an important regulator of cholesterol homeostasis and inflammation. nih.gov This impaired LXR signaling, coupled with alterations in mitochondrial metabolism, results in increased production of mitochondrial reactive oxygen species (mtROS), a known trigger for NLRP3 inflammasome activation. nih.gov The activated inflammasome then processes pro-inflammatory cytokines like IL-1β and IL-18 into their mature, secreted forms, amplifying the inflammatory response.

Importantly, studies have shown that the increased inflammasome activity and atherogenesis observed in desmosterol-depleted macrophages can be rescued by the deficiency of either NLRP3 or the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD). nih.gov This provides strong evidence that the desmosterol-to-cholesterol metabolic axis is a critical regulator of macrophage-mediated inflammation through the inflammasome pathway. These findings highlight that intermediates of cholesterol synthesis, such as those in the this compound pathway, are not just metabolic stepping stones but are in fact crucial signaling molecules that integrate cholesterol metabolism with immune responses. nih.govmdpi.com

Table 3: Research Findings on this compound Pathway in Macrophage Biology

| Model System | Experimental Condition | Key Findings | Inflammatory Outcome | Reference |

| Myeloid-specific Dhcr24 Transgenic Mice | Desmosterol depletion in macrophages. | Impaired LXR activation, increased mtROS production, enhanced NLRP3 inflammasome activation. | Promotion of vascular inflammation and atherosclerosis. | nih.gov |

| Dhcr24 TG mice with Nlrp3 or Asc deficiency | Desmosterol depletion in the absence of key inflammasome components. | Rescued the increased inflammasome activity and atherogenesis. | Attenuation of the pro-inflammatory phenotype. | nih.gov |

| In vitro macrophage studies | Treatment with LXR agonists. | Attenuated the inflammasome activation in desmosterol-depleted macrophages. | Suppression of the inflammatory response. | nih.gov |

Role in Reproductive Tissues and Spermatogenesis

The process of spermatogenesis, the production of sperm, is a complex and highly regulated process that is dependent on a precise lipid environment. nih.govneurosci.cn Cholesterol and its precursors are essential components of the sperm plasma membrane and play a critical role in sperm function, including capacitation, the final step of maturation that enables sperm to fertilize an egg. nih.govneurosci.cn Preclinical studies have demonstrated that disruption of the sterol homeostasis involving the this compound pathway has significant consequences for male fertility.

Using a transgenic mouse model with global overexpression of DHCR24, researchers have investigated the effects of desmosterol depletion on sperm function. nih.govnih.govneurosci.cn Overexpression of DHCR24, which converts desmosterol to cholesterol, leads to a significant reduction in desmosterol levels in sperm. nih.govneurosci.cn This disruption of the normal sterol balance in the sperm plasma membrane resulted in a number of defects, including reduced sperm count and motility, and morphological abnormalities such as incomplete mitochondrial packing in the midpiece and bent tails. nih.govneurosci.cn

Furthermore, sperm depleted of desmosterol showed a reduced ability to undergo the acrosome reaction, a crucial step in fertilization, during capacitation. nih.govneurosci.cn These functional deficiencies were linked to an age-dependent decline in male fertility in the transgenic mice. nih.govneurosci.cn Interestingly, these reproductive defects occurred without any changes in the body fat composition of the animals, highlighting a specific role for this metabolic pathway in the reproductive system. nih.govneurosci.cn

Lipidomic analysis of sperm from these mice confirmed a decrease in the levels of desmosterol and other precursors in the Bloch pathway, including 7-dehydrodesmosterol. neurosci.cn These findings underscore the importance of maintaining a specific ratio of cholesterol and its precursors in the sperm membrane for proper function. Studies in humans have also suggested that altered levels of cholesterol and desmosterol in sperm are associated with subfertility.

Table 4: Preclinical Findings on the Role of the this compound Pathway in Spermatogenesis

| Model System | Experimental Approach | Key Findings | Impact on Fertility | Reference |

| Global Dhcr24 Transgenic Mice | Overexpression of DHCR24 leading to desmosterol depletion in sperm. | Reduced sperm count and motility, defective sperm morphology (incomplete mitochondrial packing, bent tails), impaired acrosome reaction. | Age-dependent decline in male fertility. | nih.govnih.govneurosci.cn |

| Lipidomic Analysis of Sperm from Dhcr24-TG mice | Measurement of sterol levels. | Decreased levels of desmosterol and 7-dehydrodesmosterol. | Disruption of sterol homeostasis in the sperm membrane. | neurosci.cn |

| Human sperm studies | Analysis of sperm from subfertile men. | Alterations in sperm cholesterol and desmosterol levels are associated with subfertility. | Suggests conservation of the importance of this pathway in humans. |

Pathophysiological Mechanisms Associated with 22 Dehydrodesmosterol Dysregulation in Inborn Errors of Sterol Metabolism Preclinical Focus

22-Dehydrodesmosterol Accumulation in Desmosterolosis Research Models

Desmosterolosis is a rare, autosomal recessive disorder of cholesterol biosynthesis caused by mutations in the 24-dehydrocholesterol reductase (DHCR24) gene. researchgate.net This enzyme catalyzes the final step in the Bloch pathway of cholesterol synthesis, the conversion of desmosterol (B1670304) to cholesterol. researchgate.netnih.gov Preclinical research, primarily utilizing genetically modified animal models, has been instrumental in elucidating the biochemical and developmental consequences of DHCR24 deficiency.

Etiology: Deficiencies in DHCR24 Enzyme Activity

The primary etiological factor in desmosterolosis is the functional loss of the DHCR24 enzyme. researchgate.net This enzyme, also known as seladin-1, is responsible for reducing the C24-25 double bond in the side chain of sterol precursors. embopress.org In preclinical models, the genetic knockout of the Dhcr24 gene successfully recapitulates the biochemical hallmark of the disease. researchgate.net This loss of function directly prevents the conversion of desmosterol to cholesterol, leading to the significant accumulation of desmosterol and its precursors. researchgate.netembopress.org Research has shown that even a partial deficiency in DHCR24 activity, as seen in heterozygous mouse models, can lead to a notable increase in desmosterol levels in the brain, which persists into adulthood. nih.gov

Biochemical Alterations in Sterol Profiles in Animal Models

Animal models of desmosterolosis exhibit a dramatic shift in their sterol profiles. The most prominent feature is a profound accumulation of desmosterol. researchgate.netembopress.org In Dhcr24 knockout (KO) mouse brains, desmosterol can almost entirely replace cholesterol by the day of birth (P0). nih.gov Studies on seladin-1 (DHCR24) deficient mouse brains revealed a significant, gene-dose-dependent increase in desmosterol levels, with a 5.7-fold increase in heterozygous and a 50-fold increase in homozygous knockout mice. embopress.org

In addition to desmosterol, other sterol intermediates may also be affected. For instance, progesterone (B1679170) has been shown to inhibit DHCR24, leading to increases in both desmosterol and its precursor, 7-dehydrodesmosterol (B141393) (DHD), in cell culture models. nih.gov This highlights the potential for a broader dysregulation of the sterol pathway beyond just desmosterol accumulation.

| Sterol | Alteration in Dhcr24 KO Models | Reference |

|---|---|---|

| Desmosterol | Dramatically Increased | researchgate.netembopress.orgnih.gov |

| Cholesterol | Significantly Reduced | embopress.orgnih.gov |

| 7-Dehydrodesmosterol (DHD) | Potentially Increased (with DHCR24 inhibition) | nih.gov |

Impact on Cellular and Organ System Development in Genetically Modified Models

The profound alteration in the sterol profile in desmosterolosis models has significant consequences for cellular and organ system development. Global knockout of Dhcr24 in mice is neonatally lethal, with pups dying within 24 hours due to a severe skin barrier defect (dermopathy), which limits the utility of this model for studying long-term effects. researchgate.net

At the cellular level, the absence of cholesterol and the accumulation of desmosterol disrupt the organization of cholesterol-rich membrane domains, also known as lipid rafts. embopress.orgresearchgate.net This disorganization can lead to impaired cellular signaling and function. embopress.org For example, in seladin-1-deficient mouse brains, the altered membrane domains are associated with inefficient plasminogen binding and activation. embopress.org

Furthermore, cultured neurons from Dhcr24-KO mice show increased arborization, a finding that is also observed in the brains of these mice. nih.gov This suggests that the altered sterol composition directly impacts neuronal morphology and development. The dysregulation also affects the expression of genes involved in lipid and sterol metabolism, nuclear receptor signaling, and synaptic plasticity. nih.gov

Interplay with Smith-Lemli-Opitz Syndrome (SLOS) Research (DHCR7 Deficiency)

Smith-Lemli-Opitz Syndrome (SLOS) is another inborn error of cholesterol synthesis, caused by mutations in the 7-dehydrocholesterol (B119134) reductase (DHCR7) gene. nih.govwikipedia.org This enzyme catalyzes the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol. nih.govwikipedia.org Research into SLOS provides a valuable comparative framework for understanding the effects of this compound dysregulation, as both disorders involve the accumulation of cholesterol precursors.

Shared and Distinct Sterol Profile Alterations in Research Models

Both desmosterolosis and SLOS models are characterized by a deficiency in cholesterol and an accumulation of its immediate precursor. However, the specific accumulating sterol and the broader profile of other intermediates show distinct differences.

In SLOS models, the hallmark is the accumulation of 7-DHC and its isomer, 8-dehydrocholesterol (B109809) (8-DHC). nih.govmdpi.com In some SLOS mouse models, 7-dehydrodesmosterol also accumulates in the brain because DHCR7 is also responsible for its reduction to desmosterol. cambridge.orgnih.gov This leads to a complex sterol profile where both the Kandutsch-Russell and Bloch pathways are affected.

Conversely, in desmosterolosis models, the primary accumulating sterol is desmosterol. nih.gov While both conditions lead to cholesterol deficiency, the specific precursor that accumulates dictates the unique pathophysiology of each disorder.

| Sterol | Desmosterolosis (Dhcr24 Deficiency) | Smith-Lemli-Opitz Syndrome (Dhcr7 Deficiency) | Reference |

|---|---|---|---|

| Cholesterol | Decreased | Decreased | nih.govcambridge.org |

| Desmosterol | Increased | Decreased | nih.govnih.gov |

| 7-Dehydrocholesterol (7-DHC) | Not a primary feature | Increased | nih.govmdpi.com |

| 7-Dehydrodesmosterol (7-DHD) | Potentially increased with DHCR24 inhibition | Increased (in brain) | nih.govcambridge.org |

Mechanistic Research into Neurological and Developmental Consequences in Animal Models

Animal models for both desmosterolosis and SLOS have been crucial for investigating the neurological and developmental consequences of sterol dysregulation. The accumulation of specific sterol precursors is thought to be a major contributor to the observed pathologies, potentially through direct toxic effects or by disrupting cellular processes that rely on cholesterol. nih.gov

In SLOS models, the accumulation of 7-DHC is linked to a range of developmental abnormalities, including craniofacial and midline malformations, as well as neurodevelopmental and cognitive deficits. nih.govnih.gov Research suggests that the SLOS phenotype arises from both the reduced levels of cholesterol and the increased levels of potentially toxic 7-DHC and its derivatives. mdpi.com

Advanced Analytical Methodologies for 22 Dehydrodesmosterol Research

Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantitative Sterol Analysis

Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful and preferred technique for the quantitative analysis of sterols, including 22-dehydrodesmosterol, in complex biological samples. nih.gov This method offers high sensitivity and selectivity, allowing for the detection of low-abundance sterol intermediates without the need for chemical derivatization, which can be a drawback of other techniques. nih.govbiorxiv.org The coupling of liquid chromatography, for separation, with mass spectrometry, for detection and identification, provides a robust platform for detailed sterol profiling. nih.govresearchgate.net

Recent advancements in LC-MS, particularly utilizing electrospray ionization (ESI), have significantly improved the ability to detect and quantify a wide range of cellular lipids, although the poor ionization and solubility of neutral lipids like cholesterol and its esters have presented challenges. biorxiv.org To overcome these, specialized reverse-phase LC-MS methods have been developed that are compatible with high-throughput lipidomics strategies. biorxiv.org These methods enable the simultaneous measurement of this compound alongside other sterols and lipids from the same biological extract, offering a comprehensive view of lipid metabolism. biorxiv.org

Method Development for High-Throughput Screening in Research

The demand for rapid analysis of large numbers of samples in areas like drug discovery and biomarker screening has driven the development of high-throughput screening (HTS) methods based on LC-MS. rsc.orgtechnologynetworks.com HTS assays are crucial for efficiently screening large compound libraries for their effects on metabolic pathways, including the cholesterol biosynthesis pathway where this compound is an intermediate. technologynetworks.com

Direct infusion mass spectrometry combined with robotic sample handling is a key innovation enabling sub-second analysis times. rsc.org Furthermore, novel techniques that minimize or eliminate sample preparation are being developed to increase throughput and reduce costs. rsc.orgnih.gov While challenges such as false positives and negatives in MS-based screening exist, ongoing advancements continue to refine these powerful research tools. technologynetworks.com A streamlined LC-MS assay has been developed for the direct and rapid quantification of peptide degradation in complex biological samples, a methodology that can be adapted for other small molecules like sterols. nih.gov

Application in Cellular and Tissue Sterol Profiling

LC-MS is extensively used for detailed sterol profiling in various biological matrices, including cells and tissues. This allows researchers to quantify the relative abundance of different sterols, providing insights into the metabolic state of the sample. For instance, LC-MS has been used to profile sterols in mammalian cell lines and tissues, revealing a comprehensive picture of cholesterol and cholesteryl ester content. biorxiv.orgbiorxiv.org

In a study on silkworm tissues, an LC-MS/MS method using multiple reaction monitoring (MRM) was developed to simultaneously detect and quantify nine different sterols, including dietary sterols, cholesterol, and its precursors like desmosterol (B1670304). mdpi.com This detailed profiling helped to characterize the sterol homeostasis in different insect tissues. mdpi.com Similarly, a simplified and robust LC-MS method was developed for the quantitative analysis of ten sterols from the late stages of cholesterol synthesis in cultured human hepatocytes, demonstrating the technique's utility in studying disorders related to cholesterol metabolism. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Sterol Detection and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a classic and highly reliable technique for the identification and quantification of sterols in biological samples. nih.gov It is often considered a "gold standard" for this purpose. To enhance the volatility of sterols for GC analysis, a derivatization step is typically employed, often using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process, while adding a step to the workflow, can improve chromatographic resolution. nih.gov

The trimethylsilyl (B98337) (TMS) derivative of this compound exhibits a characteristic parent ion at m/z 454 and a significant fragment at m/z 349, which are used for its identification and quantification. Co-elution with deuterated internal standards, such as desmosterol-d6, allows for precise quantification with low detection limits, for example, 0.1 ng/mL in brain tissue homogenates. GC-MS methods can be validated according to international guidelines to ensure their accuracy and reliability for routine analysis. diva-portal.org

Table 1: Comparison of Analytical Parameters for Sterol Analysis

| Parameter | LC-MS | GC-MS |

| Sample Derivatization | Often not required nih.govbiorxiv.org | Typically required for improved volatility and resolution nih.gov |

| Sensitivity | High, capable of detecting low abundance sterols nih.govmdpi.com | High, with low limits of detection |

| Selectivity | High, especially with MS/MS mdpi.com | High, based on retention time and mass fragmentation |

| Throughput | Can be adapted for high-throughput screening rsc.orgtechnologynetworks.com | Generally lower throughput due to derivatization and longer run times nih.gov |

| Primary Applications | Quantitative analysis, sterol profiling, high-throughput screening nih.govbiorxiv.orgmdpi.com | "Gold standard" for identification, precise quantification |

Stable Isotope Tracing and Flux Analysis for Elucidating Metabolic Pathways

Stable isotope tracing is a powerful technique used to follow the metabolic fate of a labeled substrate through a series of biochemical reactions. nih.govspringernature.com This approach provides unparalleled insights into the dynamic wiring of metabolic pathways. nih.govspringernature.com By introducing a substrate labeled with a stable isotope, such as ¹³C, into a biological system, researchers can track the incorporation of the isotope into downstream metabolites, including this compound. elifesciences.orgnih.gov

This method allows for the qualitative and quantitative assessment of metabolic fluxes, which are the rates of turnover of molecules through a metabolic pathway. nih.govwikipedia.org Metabolic flux analysis (MFA) combines stable isotope labeling data with stoichiometric models of metabolism to calculate the rates of intracellular reactions. wikipedia.orgnih.gov This provides a more dynamic picture of metabolism than what can be obtained from simply measuring metabolite concentrations. nih.gov The combination of LC-MS/MS with stable isotope tracing allows for the simultaneous monitoring of flux through multiple intermediates in a biosynthetic pathway. elifesciences.org

For example, studies using stable isotope tracing have revealed that the cholesterol biosynthetic pathway can bifurcate, with different tissues utilizing distinct routes. elifesciences.org This type of analysis has shown that while some tissues exclusively use the Bloch pathway, which involves this compound, others utilize a modified Kandutsch-Russell pathway. elifesciences.org

Metabolomics Approaches in Comprehensive Sterol Pathway Research

Metabolomics is the comprehensive study of the metabolome, which is the complete set of small-molecule metabolites within a biological sample. nih.govirpcds.org This "omics" approach provides a snapshot of the biochemical processes occurring in a cell, tissue, or organism. nih.gov Metabolomics can be broadly categorized into two main strategies: untargeted (global) and targeted approaches. nih.gov Untargeted metabolomics aims to measure as many metabolites as possible to discover novel biomarkers or metabolic alterations, while targeted metabolomics focuses on the accurate quantification of a specific set of known metabolites. nih.gov

In the context of this compound research, metabolomics allows for the simultaneous analysis of this sterol and other related intermediates in the cholesterol biosynthesis pathway. frontiersin.org This provides a holistic view of the pathway's activity and how it is affected by various stimuli or genetic modifications. irpcds.org Analytical platforms such as LC-MS and GC-MS are the primary tools used in metabolomics to generate this data. nih.govfrontiersin.org

Recent developments have focused on combining stable isotope tracing with untargeted metabolomics to create a data-driven approach for discovering unknown metabolites and metabolic reactions. researchgate.netbohrium.com This powerful combination holds significant promise for uncovering new roles for intermediates like this compound and for gaining a deeper understanding of the regulation of the entire sterol pathway. bohrium.com

Animal Models in 22 Dehydrodesmosterol Research

Genetically Engineered Mouse Models for Studying Sterol Metabolism Disorders

The development of genetically engineered mouse models has revolutionized the study of sterol metabolism disorders. These models, which include knockout and overexpression systems, allow researchers to dissect the function of specific genes and their impact on sterol pathways.

DHCR24 Knockout/Overexpression Models

Mouse models with targeted disruption or overexpression of the Dhcr24 gene have been instrumental in elucidating the consequences of altered DHCR24 activity.

DHCR24 Knockout (KO) Models

Dhcr24 knockout mice serve as a primary model for desmosterolosis, a rare autosomal recessive disorder. nih.gov Global knockout of Dhcr24 in mice results in the accumulation of desmosterol (B1670304) and a significant reduction in cholesterol levels, mirroring the biochemical phenotype of human desmosterolosis. jax.orgelifesciences.org These mice exhibit a severe and often lethal phenotype. Homozygous knockout mice on a C57BL/6 background typically die within the first day after birth, presenting with features of lethal restrictive dermopathy, characterized by taut, shiny skin and defects in the epidermal barrier. jax.org This lethal phenotype has been a limiting factor in their use as a disease model. nih.gov

Further studies on Dhcr24 knockout mice have revealed other significant pathologies. These include severe lung hypoplasia, suggesting a critical role for DHCR24 in lung development. aap.org The neonatal death in these mice is often attributed to respiratory failure. aap.org In addition to skin and lung abnormalities, Dhcr24-null mice that survive longer exhibit poor growth, degenerated testes, and infertility in both males and females. elifesciences.orgnih.gov

To overcome the neonatal lethality of global knockouts, conditional knockout models have been developed. For instance, a liver-specific Dhcr24 knockout mouse (Dhcr24flx/flx, Alb-Cre) showed normal growth and fertility but had significantly elevated levels of desmosterol in the plasma and liver. nih.gov This model has been valuable for studying the postnatal effects of DHCR24 loss and the tissue-specific roles of this enzyme. nih.gov Similarly, endothelium-specific Dhcr24 knockout mice have demonstrated increased endothelial cell senescence and dysfunction. cyagen.com

| DHCR24 Knockout Model | Key Phenotypic Findings | Reference |

| Global Knockout | Lethal restrictive dermopathy, neonatal death, severe lung hypoplasia, accumulation of desmosterol. | jax.orgaap.org |

| Liver-Specific Knockout | Normal growth and fertility, elevated plasma and liver desmosterol. | nih.gov |

| Endothelium-Specific Knockout | Increased endothelial cell senescence and dysfunction. | cyagen.com |

DHCR24 Overexpression Models

In contrast to knockout models, mice overexpressing Dhcr24 have been used to investigate the effects of desmosterol depletion. A transgenic mouse model overexpressing DHCR24 showed that while plasma cholesterol levels were not significantly altered, there was a marked decrease in the levels of desmosterol, 7-dehydrodesmosterol (B141393), and zymosterol (B116435) in spermatozoa. elifesciences.orgnih.gov This disruption of sterol homeostasis during spermatogenesis led to defective sperm morphology, reduced sperm count and motility, and a decline in male fertility with age. nih.govnih.gov These findings highlight the importance of a balanced sterol composition for normal sperm function. nih.gov

Overexpression of DHCR24 in myeloid cells was found to deplete desmosterol, leading to increased inflammation and mitochondrial reactive oxygen species production. elifesciences.org Research has also shown that overexpression of DHCR24 can protect neurons against inflammation-induced death and reduce lesion size in a mouse model of transient focal ischemia. embopress.org

DHCR7-Deficient Models for SLOS Research

Mutations in the DHCR7 gene, which encodes 7-dehydrocholesterol (B119134) reductase, cause Smith-Lemli-Opitz syndrome (SLOS), a severe developmental disorder. jci.orgrupress.org Mouse models with a deficiency in Dhcr7 have been crucial for understanding the pathophysiology of SLOS. These models replicate the key biochemical features of the human disease, including reduced cholesterol levels and a significant accumulation of 7-dehydrocholesterol (7-DHC). jci.orgnih.gov

A null mutation in the murine Dhcr7 gene results in a biochemical phenotype identical to that of SLOS, with a 30- to 40-fold increase in 7-DHC concentrations. jci.org While prenatal lethality is not a consistent feature, homozygous newborn mice often have difficulty breathing, fail to suckle, and die shortly after birth with various malformations such as immature lungs and cleft palates. jci.org The accumulation of 7-DHC is believed to be a major contributor to the pathology of SLOS, potentially by suppressing cholesterol synthesis and disrupting cell membrane function. jci.orgnih.gov Studies on mast cells from Dhcr7 knockout mice have shown that the accumulation of 7-DHC in lipid rafts leads to their partial disruption and increased mast cell responsiveness, which may explain the allergic phenomena observed in SLOS patients. rupress.orgnih.gov

These DHCR7-deficient models have also been instrumental in testing potential therapeutic interventions. For example, gene transfer studies using an adeno-associated virus (AAV) vector to deliver a functional DHCR7 gene to affected mice have shown the potential to partially normalize the serum ratio of 7-DHC to cholesterol. nih.gov

In Vivo Studies of 22-Dehydrodesmosterol in Various Organ Systems

The study of animal models with altered sterol metabolism provides valuable in vivo data on the organ-specific roles of cholesterol precursors like this compound.

In the nervous system , the brain has a high demand for cholesterol, which is primarily met through de novo synthesis due to the blood-brain barrier. In Dhcr24 knockout mice, the brain exhibits a profound cholesterol deficit, with desmosterol making up a significant portion of the total sterols. jci.org This alteration in sterol composition is associated with neurological problems. oup.com Conversely, overexpression of DHCR24 in the striatum has been shown to reduce lesion size in a mouse model of ischemia. embopress.org In Dhcr7-deficient mice, the accumulation of 7-DHC in the brain is a key pathological feature of SLOS, contributing to developmental and cognitive deficits. jci.orgnih.gov

In the reproductive system , sterol balance is critical for fertility. Dhcr24-null mice exhibit degenerated testes and infertility. elifesciences.org Overexpression of DHCR24 in mice leads to a depletion of desmosterol in sperm, resulting in defective sperm morphology and reduced fertility. nih.govnih.gov

The integumentary system is also significantly affected by altered sterol metabolism. The lethal restrictive dermopathy observed in global Dhcr24 knockout mice underscores the essential role of normal cholesterol synthesis in skin development and barrier function. jax.org

Utility of Animal Models for Investigating Pathophysiological Mechanisms and Potential Research Interventions

Genetically engineered animal models are invaluable for dissecting the molecular and cellular mechanisms underlying sterol metabolism disorders and for evaluating potential therapeutic strategies. frontiersin.org

By replicating the biochemical and, to some extent, the clinical phenotypes of human diseases like desmosterolosis and SLOS, these models allow for a detailed investigation of how the accumulation of specific sterol intermediates, such as desmosterol and 7-DHC, leads to cellular dysfunction and organ pathology. elifesciences.orgoup.com For instance, studies in Dhcr7-deficient mice have revealed that the accumulation of 7-DHC can disrupt lipid raft stability and signaling pathways, providing a mechanistic explanation for some of the clinical features of SLOS. rupress.orgnih.gov

Emerging Research Directions and Future Perspectives on 22 Dehydrodesmosterol

Identification of Novel Genetic and Environmental Modulators of 22-Dehydrodesmosterol Metabolism

The intricate pathways of sterol metabolism are subject to a complex web of regulation by both genetic and environmental factors. While the core enzymatic machinery involved in the conversion of this compound has been delineated, ongoing research seeks to uncover novel players that fine-tune its metabolic fate.

Genetic Modulators:

The primary genetic determinants of this compound levels are the enzymes directly involved in its synthesis and conversion. This compound is an intermediate in the Bloch pathway of cholesterol biosynthesis. It is converted to desmosterol (B1670304) by the enzyme 24-dehydrocholesterol reductase (DHCR24). Deficiencies in this enzyme can lead to an accumulation of desmosterol and other sterol intermediates. ontosight.ai

The table below summarizes key genes involved in the modulation of sterol metabolism, including those with a potential indirect influence on this compound.

| Gene | Function | Potential Impact on this compound Metabolism |

| DHCR24 | Catalyzes the conversion of desmosterol to cholesterol. pnas.org | Direct involvement in the downstream processing of the pathway where this compound is an intermediate. |

| ABCG5/ABCG8 | Mediate the efflux of dietary sterols from enterocytes and hepatocytes. nih.govtandfonline.com | Indirectly influences the overall sterol pool, potentially affecting substrate availability for enzymes in the cholesterol synthesis pathway. |

| SREBF1/SREBF2 | Encode SREBP transcription factors that regulate the expression of genes involved in lipid synthesis. nih.govwjgnet.com | Modulate the overall rate of cholesterol biosynthesis, thereby affecting the levels of all intermediates, including this compound. |

| SCAP | A cholesterol sensor that regulates the processing and activation of SREBPs. nih.govwjgnet.com | Plays a critical role in the feedback regulation of cholesterol synthesis, thus influencing the production of this compound. |

Environmental Modulators:

Other environmental factors that can influence general metabolic health, and by extension sterol metabolism, include:

Oxidative Stress: Can lead to the formation of oxysterols, which are oxidized derivatives of cholesterol and its precursors that have potent regulatory activities. scienceopen.com

Exposure to certain chemicals or toxins: Can disrupt enzymatic functions and interfere with metabolic pathways.

The study of how these environmental factors specifically modulate this compound metabolism is a burgeoning field with the potential to reveal new mechanisms of gene-environment interactions in metabolic health and disease.

Interdisciplinary Approaches Integrating Omics Data for Systems-Level Understanding

To unravel the complex regulatory networks governing this compound metabolism, researchers are increasingly turning to interdisciplinary approaches that integrate various "omics" data. This systems biology approach allows for a more holistic understanding of how different molecular layers interact to determine the metabolic state of a cell or organism. cambridge.org

Omics Technologies in Sterol Research:

Genomics: The study of an organism's complete set of DNA, including gene variations (polymorphisms) that may influence enzyme function or expression. pharmalex.com Genome-wide association studies (GWAS) can identify genetic variants associated with altered sterol profiles. nih.gov

Transcriptomics: The analysis of the complete set of RNA transcripts in a cell, providing a snapshot of gene expression levels. nih.gov Microarray and RNA-sequencing technologies can reveal how the expression of genes involved in sterol metabolism changes in response to different stimuli.

Proteomics: The large-scale study of proteins, their structures, and their functions. This can provide information on the abundance and post-translational modifications of enzymes involved in this compound metabolism. nih.gov

Metabolomics: The systematic identification and quantification of the complete set of small-molecule metabolites in a biological sample. This provides a direct readout of the metabolic state and can quantify the levels of this compound and other related sterols.

Integration of Omics Data:

By integrating these different omics datasets, researchers can build comprehensive models of sterol metabolism. For example, a study might combine genomic data to identify genetic predispositions to altered sterol levels, transcriptomic data to see how gene expression changes under certain conditions, and metabolomic data to measure the resulting changes in sterol concentrations. nih.govyoutube.com

This integrated approach can help to:

Identify novel genes and pathways that influence this compound metabolism.

Understand how genetic and environmental factors interact to regulate sterol homeostasis.

Develop predictive models of how the sterol network will respond to perturbations, such as dietary changes or drug treatments.

Elucidate the functional consequences of altered this compound levels.

Computational tools and bioinformatics are essential for managing and analyzing the large and complex datasets generated by omics technologies. pharmalex.comnih.gov These tools allow for the construction of network models that can simulate and predict the behavior of the sterol metabolic system.

Advancements in Understanding Sterol-Mediated Gene Regulation Beyond Cholesterol

While cholesterol itself is a well-known regulator of gene expression, particularly through the SREBP pathway, emerging research indicates that other sterol intermediates, including potentially this compound and its close relatives, also possess unique signaling capabilities. This has opened up a new frontier in understanding the biological roles of these molecules beyond their function as simple precursors.

Sterol Intermediates as Signaling Molecules:

Recent studies have shown that the accumulation of specific sterol intermediates, due to genetic knockouts of enzymes in the cholesterol synthesis pathway, can lead to distinct changes in gene expression. biorxiv.org This suggests that these sterols are not inert bystanders but active participants in cellular signaling. For example, some sterol intermediates have been proposed as ligands for nuclear receptors like the Liver X Receptor (LXR) and the Retinoic Acid-Related Orphan Receptor C (RORC). biorxiv.org

The accumulation of desmosterol, the immediate downstream product of this compound metabolism, has been shown to suppress inflammasome activation in macrophages, highlighting a direct role for this sterol in modulating immune responses. pnas.org This raises the intriguing possibility that this compound itself, or its unique metabolites, could have similar immunomodulatory functions.

Mechanisms of Sterol-Mediated Gene Regulation:

Sterols can influence gene expression through several mechanisms:

Nuclear Receptor Activation: As mentioned, some sterols can directly bind to and activate nuclear receptors, which are transcription factors that regulate the expression of a wide range of genes.

Modulation of SREBP Activity: While cholesterol is the primary regulator of the SREBP pathway, other sterols and oxysterols can also influence the processing and activity of SREBPs, providing a finer level of control over lipid metabolism. scienceopen.com For instance, 25-hydroxycholesterol (B127956) is a potent suppressor of SREBP processing. scienceopen.com

Alteration of Membrane Properties: Sterols are integral components of cellular membranes, influencing their fluidity and the function of membrane-bound proteins, including receptors and signaling complexes. nih.gov Changes in the sterol composition of membranes could therefore indirectly affect signaling pathways and gene expression.

The table below outlines some key sterol intermediates and their emerging roles in gene regulation.

| Sterol Intermediate | Potential Regulatory Role |

| Desmosterol | Suppresses macrophage inflammasome activation. pnas.org |

| Zymostenol derivatives | Proposed as ligands for the nuclear receptor RORC. biorxiv.org |

| 24(S),25-epoxycholesterol | Inhibits cholesterol synthesis by interfering with the enzyme DHCR24. nih.gov |

| Lanosterol (B1674476) | May have roles in protein stabilization. researchgate.net |

Future research will likely focus on identifying the specific protein targets of this compound and elucidating the precise signaling pathways through which it exerts its effects. This could reveal novel therapeutic targets for a range of diseases where sterol metabolism is dysregulated.

Q & A

Q. How can researchers address ethical considerations in animal studies involving this compound?

- Guidance : Adhere to ARRIVE guidelines for experimental design transparency. Justify sample sizes via power analysis and minimize distress through humane endpoints. Document Institutional Animal Care and Use Committee (IACUC) approvals .

Data Management & Analysis

Q. What tools are recommended for analyzing large datasets from this compound metabolomics studies?

Q. How should researchers handle discrepancies between computational predictions and experimental results for this compound’s physicochemical properties?

- Guidance : Reassess force field parameters in molecular modeling software (e.g., CHARMM). Validate predictions with empirical data (e.g., experimental logP via shake-flask method). Publish negative results to improve predictive algorithms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.